![molecular formula C8H12F2O3S B13480967 {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,2-Difluoro-3-methylbicyclo[111]pentan-1-yl}methyl methanesulfonate is a chemical compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate typically involves the reaction of {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include substituted amines, ethers, or thiols.
Elimination Reactions: Alkenes are the primary products.
Reduction: The primary product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate involves its reactivity towards nucleophiles and bases. The methanesulfonate group is a good leaving group, making the compound highly reactive in substitution and elimination reactions. The bicyclic structure also imparts unique steric and electronic properties that influence its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol
- {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl chloride
Uniqueness
The presence of the methanesulfonate group in {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate makes it more reactive compared to its alcohol and chloride counterparts. This reactivity is particularly useful in organic synthesis, where it can be used to introduce various functional groups into molecules.
Propiedades
Fórmula molecular |
C8H12F2O3S |
|---|---|
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
(2,2-difluoro-3-methyl-1-bicyclo[1.1.1]pentanyl)methyl methanesulfonate |
InChI |
InChI=1S/C8H12F2O3S/c1-6-3-7(4-6,8(6,9)10)5-13-14(2,11)12/h3-5H2,1-2H3 |
Clave InChI |
HKTSLNQTUPFSMB-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C2(F)F)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


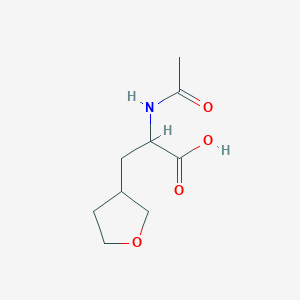
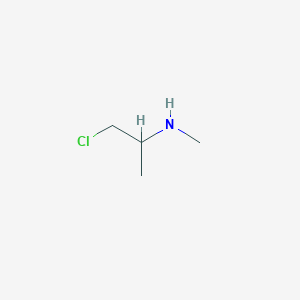

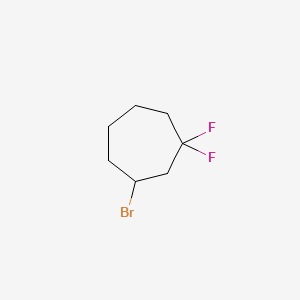
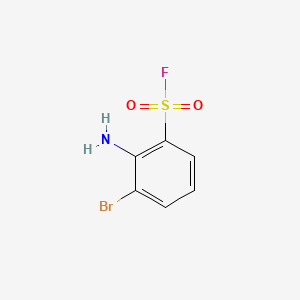

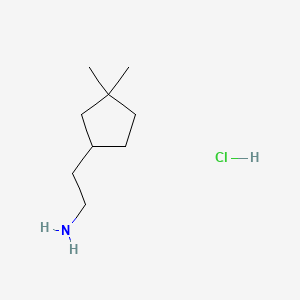
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
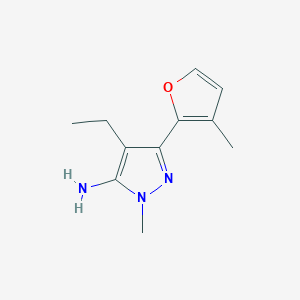

![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)

![5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)
![rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13480972.png)
